molecular formula C19H20Cl2N2O2 B2923549 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953969-44-3

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2923549
CAS No.: 953969-44-3
M. Wt: 379.28
InChI Key: JMVQKWHMNGXGEV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophoric elements: a substituted benzamide group and a phenylmorpholine moiety. Benzamide derivatives are a well-explored class in drug discovery, known for their ability to interact with a wide range of biological targets . Concurrently, the 2-phenylmorpholine scaffold is recognized as a privileged structure in the design of bioactive molecules, including central nervous system (CNS) active agents . The integration of these features into a single molecule suggests potential for versatile biological activity, making it a valuable chemical tool for probing protein function and signaling pathways. The specific research applications of this compound are derived from its structural profile. The phenylmorpholine component is a core structure found in compounds with documented activity on monoamine systems, such as phenmetrazine . Furthermore, substituted benzamides represent a prominent class in the development of ligands for neurological and metabolic disorders . Therefore, this compound is primarily intended for use in vitro studies to investigate its interactions with targets like monoamine transporters or trace amine-associated receptors (TAARs) . Researchers may employ it in high-throughput screening assays, receptor binding studies, and functional activity assays to elucidate novel mechanisms of action and structure-activity relationships (SAR). This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVQKWHMNGXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride in the presence of a catalyst.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Biological Activity

3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the benzamide class and is characterized by the presence of dichloro substituents on the benzene ring and a morpholine moiety linked through an ethyl chain. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and drug development.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H19Cl2N2O\text{C}_{17}\text{H}_{19}\text{Cl}_2\text{N}_2\text{O}

This structure includes:

  • Benzamide moiety : Provides a platform for biological interaction.
  • Chlorine substituents : Influence the compound's reactivity and biological properties.
  • Morpholine ring : Contributes to the compound's pharmacological profile.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that similar compounds in this class may have anticonvulsant properties mediated through interactions with benzodiazepine receptors .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For instance, related compounds have shown inhibitory effects on α-glucosidase and acetylcholinesterase .
  • Antimicrobial Properties : Certain derivatives of benzamide have demonstrated antimicrobial activities, which could be extrapolated to this compound, suggesting potential applications in treating infections.

Study 1: Anticonvulsant Screening

A study conducted on various benzamide derivatives highlighted that compounds with similar structures exhibited significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was attributed to modulation of GABAergic pathways .

Study 2: Enzyme Inhibition Assay

In vitro assays assessing the inhibitory effects of similar compounds on α-glucosidase revealed that certain substitutions significantly enhanced potency. This suggests that this compound could also exhibit substantial enzyme inhibition depending on its specific interactions with active sites .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundDichloro substitution, morpholine ringPotential anticonvulsant, enzyme inhibition
N-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoleFluorine substitutionAnticonvulsant activity mediated by benzodiazepine receptors
N-[2-(2-pyrrolidin-2-ylethyl)phenyl]benzamidePyrrolidine ringAntimicrobial properties observed

The mechanisms through which this compound exerts its biological effects likely involve:

  • Molecular Interactions : The compound may form hydrogen bonds with critical residues in enzyme active sites, leading to inhibition of enzymatic activity.
  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide Benzamide 3,4-Cl₂; 2-(2-phenylmorpholin-4-yl)ethyl Morpholine, Chlorine, Amide
3,4-Dichloro-N-[2-(hydroxymethyl)-4-iodo-phenyl]benzamide Benzamide 3,4-Cl₂; 2-(hydroxymethyl)-4-iodo-phenyl Hydroxymethyl, Iodo, Amide
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide Benzamide 3,4-Cl₂; dimethylaminocyclohexyl-isopropyl Dimethylamino, Cyclohexyl, Amide
S-Alkylated 1,2,4-Triazoles 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; difluorophenyl Sulfonyl, Triazole, Thione

Key Observations:

  • Morpholine vs.
  • Halogenation : The 3,4-dichloro substitution is shared across benzamide derivatives (e.g., ), which may enhance electron-withdrawing effects, stabilizing the amide bond and influencing receptor binding .
  • Iodo vs. Phenyl Substituents: ’s iodo-substituted benzamide introduces steric bulk and lipophilicity, contrasting with the phenylmorpholino group’s balance of polarity and aromaticity .

Table 2: Hypothetical Property Comparison

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~450 (estimated) ~450 (with Iodo) ~430 (with cyclohexyl)
Solubility Moderate (polar morpholine) Low (iodo increases lipophilicity) Low (cyclohexyl reduces polarity)
Potential Bioactivity CNS/antibacterial* Antitubercular* Unknown (structural similarity to CNS agents)

Notes:

  • *Bioactivity inferred from structural analogs. ’s benzamide derivatives are studied for antitubercular activity, suggesting the target compound may share similar applications .
  • Morpholino groups are often utilized in drug design for their balanced solubility and metabolic stability, contrasting with ’s lipophilic cyclohexyl group .

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